molecular formula C10H11N3O3S B6166240 5-[(furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine CAS No. 882259-93-0

5-[(furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine

Cat. No. B6166240
CAS RN: 882259-93-0
M. Wt: 253.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine (5-FMP) is an organic compound belonging to the class of pyrimidines. It is a white crystalline solid that has a molecular weight of 256.27 g/mol and a melting point of 81-83 °C. 5-FMP is an important intermediate in the synthesis of various pharmaceuticals and has been used extensively in research and development.

Mechanism of Action

The exact mechanism of action of 5-[(furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine is not yet fully understood. However, it is believed to act as a prodrug, which is converted to its active form in the body. This active form is believed to interact with enzymes and receptors in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 5-[(furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine are not yet fully understood. However, it is believed to interact with enzymes and receptors in the body, leading to a range of effects. For example, 5-[(furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine has been found to inhibit the growth of certain types of bacteria and fungi. In addition, 5-[(furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

5-[(furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine has several advantages and limitations when used in lab experiments. One advantage is that it can be synthesized easily and quickly in the laboratory. Another advantage is that it is relatively stable in aqueous solutions and can be stored for long periods of time. On the other hand, 5-[(furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine is not soluble in many organic solvents, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research involving 5-[(furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Another potential direction is to explore its potential applications in the development of new pharmaceuticals. Additionally, further research could be done to identify other potential uses for 5-[(furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine, such as in the synthesis of other organic compounds. Finally, further research could be done to improve the synthesis methods for 5-[(furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine, to make it more efficient and cost-effective.

Synthesis Methods

5-[(furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine can be synthesized by a two-step process. The first step involves the reaction of 2-methylpyrimidine-4-amine and furan-2-ylmethanesulfonyl chloride in the presence of pyridine as a catalyst. This reaction produces an intermediate compound, 5-(furan-2-ylmethanesulfonyl)-2-methylpyrimidine-4-amine hydrochloride. The second step involves the treatment of this intermediate with sodium hydroxide to obtain the desired 5-[(furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine.

Scientific Research Applications

5-[(furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine has been used in a wide range of scientific research applications. It has been used in the synthesis of various pharmaceuticals including antifungal agents, antivirals, and antibiotics. In addition, 5-[(furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine has been used as a building block for the synthesis of a variety of organic compounds such as heterocyclic compounds, peptides, and peptidomimetics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine involves the reaction of furan-2-ylmethanesulfonyl chloride with 2-methylpyrimidin-4-amine in the presence of a base.", "Starting Materials": [ "Furan-2-ylmethanesulfonyl chloride", "2-methylpyrimidin-4-amine", "Base (e.g. triethylamine)" ], "Reaction": [ "Add furan-2-ylmethanesulfonyl chloride to a solution of 2-methylpyrimidin-4-amine in a suitable solvent (e.g. dichloromethane)", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Purify the product by column chromatography or recrystallization" ] }

CAS RN

882259-93-0

Molecular Formula

C10H11N3O3S

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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